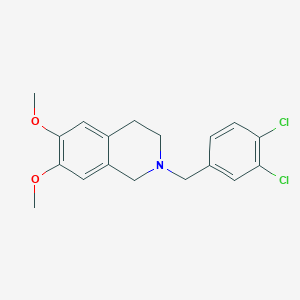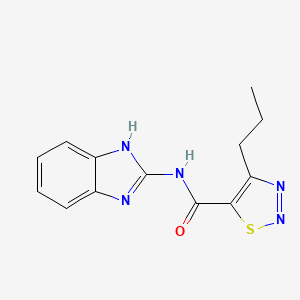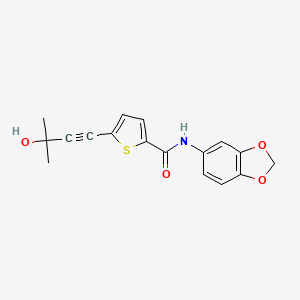
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of piperidine compounds and is a potent modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
CPP acts as a non-competitive antagonist of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, binding to a specific site on the receptor and inhibiting its activity. This leads to a reduction in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. By modulating the activity of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, CPP can influence various physiological processes, including synaptic plasticity, learning and memory, and neuronal development.
Biochemical and Physiological Effects
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity and the enhancement of learning and memory processes. It has also been shown to have neuroprotective effects, reducing the extent of neuronal damage in various models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages as a tool for scientific research, including its selectivity for the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor and its ability to modulate synaptic plasticity and learning and memory processes. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research on CPP and its applications in scientific research. One area of interest is the development of more selective compounds that target specific subtypes of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, allowing for more precise modulation of neuronal activity. Another area of interest is the investigation of the potential therapeutic applications of CPP and related compounds in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to explore the potential side effects and toxicity of CPP and related compounds, as well as their potential interactions with other drugs and compounds.
Méthodes De Synthèse
CPP can be synthesized through a multi-step process, starting with the reaction of 4-methoxybenzyl chloride with cycloheptylmagnesium bromide to yield the corresponding cycloheptylbenzyl ether. This intermediate is then reacted with piperidine in the presence of sodium hydride to form the desired CPP compound.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. CPP has been used as a tool to investigate the role of the N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide receptor in these processes and to explore potential therapeutic interventions for neurological disorders.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-26-21-13-10-18(11-14-21)12-15-22(25)23-19-7-6-16-24(17-19)20-8-4-2-3-5-9-20/h10-11,13-14,19-20H,2-9,12,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULULMDCGTAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)
![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)


![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)